Methyl 1H-pyrazole-4-carboxylate vs. Ethyl Analog: Molecular Weight and Lipophilicity Comparison for Permeability Optimization
Methyl 1H-pyrazole-4-carboxylate provides a distinct lipophilicity profile compared to its ethyl ester analog (ethyl 1H-pyrazole-4-carboxylate, CAS 37622-90-5). The methyl ester has a molecular weight of 126.11 g/mol and an XLogP3 of 0.1 [1]. In contrast, the ethyl ester has a molecular weight of 140.14 g/mol and a predicted XLogP3 of approximately 0.7 (based on standard +0.6 logP increment per CH₂) [2]. This difference in lipophilicity can significantly influence membrane permeability and solubility profiles in drug design.
| Evidence Dimension | Lipophilicity (XLogP3) and Molecular Weight |
|---|---|
| Target Compound Data | XLogP3 = 0.1; MW = 126.11 g/mol |
| Comparator Or Baseline | Ethyl 1H-pyrazole-4-carboxylate: XLogP3 ≈ 0.7; MW = 140.14 g/mol |
| Quantified Difference | ΔMW = 14.03 g/mol (one CH₂ unit); ΔXLogP3 ≈ 0.6 units |
| Conditions | Computational prediction (XLogP3) and experimental MW values |
Why This Matters
The lower lipophilicity of the methyl ester may be preferred when seeking to reduce passive membrane permeability or improve aqueous solubility relative to the ethyl ester.
- [1] PubChem. (2025). Methyl 1H-pyrazole-4-carboxylate. PubChem CID 9793760. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/9793760. View Source
- [2] National Institute of Standards and Technology (NIST). Ethyl 4-pyrazolecarboxylate. NIST Chemistry WebBook, SRD 69. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=C37622905. View Source
